molecular formula C21H25N3O3S B1620734 alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) CAS No. 9025-02-9

alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant)

Cat. No. B1620734
CAS RN: 9025-02-9
M. Wt: 399.5 g/mol
InChI Key: KYLPQCURLYFTQK-UHFFFAOYSA-N
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Description

Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant), also known as N-[4-(4-indan-2-yl-piperazine-1-sulfonyl)-phenyl]-acetamide, belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, Alpha-acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant) is primarily located in the cytoplasm.

Scientific Research Applications

Cloning and Expression

  • Cloning of ALDC Genes : ALDC genes have been cloned from different bacterial sources, including Bacillus brevis and Bacillus subtilis, and expressed in Escherichia coli and Bacillus subtilis. These studies have contributed to understanding the genetic and molecular basis of ALDC function (Diderichsen et al., 1990).

  • Recombinant Expression in Various Hosts : Recombinant expression of ALDC in various hosts, such as Pichia pastoris and E. coli, has been achieved, highlighting the versatility of the enzyme in different microbial systems (He Wei-ming, 2005).

Enzymatic Characterization and Stability

  • Purification and Characterization : ALDC has been purified and characterized from Bacillus subtilis, providing insights into its enzymatic properties, such as optimal activity conditions and kinetics (Kan Zhen-rong, 2005).

  • Improving Stability : Research has focused on enhancing the stability of ALDC, especially in acidic conditions relevant to brewing processes. This has involved techniques like site-directed mutagenesis to improve the enzyme's stability (Xian Zhang et al., 2015).

Structural Studies

  • X-ray Crystallographic Studies : Studies have been conducted to understand the structural basis of ALDC’s unique ability to decarboxylate acetolactate. This includes the elucidation of its crystal structure, providing insights into its catalytic mechanism (S. Najmudin et al., 2003).

Applications in Metabolic Engineering and Fermentation

  • Enhancing Acetoin Production : By genetically manipulating Bacillus subtilis to overexpress ALDC, researchers have successfully enhanced acetoin production, a compound of interest in the food and brewing industries (Xian Zhang et al., 2013).

  • Fermentation Optimization : Studies on optimizing fermentation conditions for ALDC production in Bacillus subtilis have been conducted, which is crucial for its industrial applications (Yang Chao-ying, 2007).

Safety and Toxicological Evaluation

  • Toxicological Evaluation : The safety of ALDC, particularly for use in beer fermentation, has been assessed through various toxicological tests. This includes assessing mutagenic potential and antimicrobial activity (A. S. de Boer et al., 1993).

properties

CAS RN

9025-02-9

Product Name

alpha-Acetolactate decarboxylase (enzyme preparation from bacillus subtilis recombinant)

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C21H25N3O3S/c1-16(25)22-19-6-8-21(9-7-19)28(26,27)24-12-10-23(11-13-24)20-14-17-4-2-3-5-18(17)15-20/h2-9,20H,10-15H2,1H3,(H,22,25)

InChI Key

KYLPQCURLYFTQK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CC4=CC=CC=C4C3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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